Sucrose 6,6'-Dicarboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

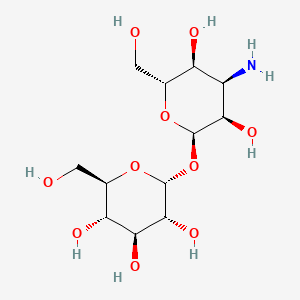

Sucrose 6,6’-Dicarboxylic Acid is a synthetic derivative of sucrose, a disaccharide composed of glucose and fructose. This compound has gained significant attention due to its potential therapeutic and industrial applications. It is used in the manufacture of sucrose carboxylic acid derivatives, which serve as antioxidants for the prevention of lifestyle-related diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sucrose 6,6’-Dicarboxylic Acid can be synthesized through the electrocatalytic oxidation of sucrose. This process involves the oxidation of sucrose in an alkaline medium on platinum electrodes. The reaction conditions include the use of programmed potential electrolysis to maintain electrode activity and control the oxidation potential .

Industrial Production Methods: The industrial production of Sucrose 6,6’-Dicarboxylic Acid involves the use of high-quality reference materials and proficiency testing to ensure the purity and consistency of the product. The compound is typically produced in neat form and requires documentation to meet relevant regulations .

Chemical Reactions Analysis

Types of Reactions: Sucrose 6,6’-Dicarboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The electrocatalytic oxidation of sucrose is a key reaction that produces this compound. The oxidation process selectively targets the primary hydroxyl groups of sucrose, leading to the formation of carboxylic acids .

Common Reagents and Conditions: The electrocatalytic oxidation of sucrose involves the use of platinum electrodes and an alkaline medium. The reaction conditions are optimized to maintain electrode activity and control the oxidation potential. Common reagents include ultrapure water and deaerated solutions .

Major Products Formed: The major products formed from the oxidation of sucrose include monocarboxylic and dicarboxylic acids. These products are identified using gas and liquid chromatography, mass spectrometry, NMR, and IR spectroscopy .

Scientific Research Applications

Sucrose 6,6’-Dicarboxylic Acid has a wide range of scientific research applications. It is used in the synthesis of sucrose carboxylic acid derivatives, which serve as antioxidants for the prevention of lifestyle-related diseases . Additionally, this compound is utilized in drug delivery systems, polymer synthesis, and nanotechnology, making it a valuable asset for advancing scientific studies.

Mechanism of Action

The mechanism of action of Sucrose 6,6’-Dicarboxylic Acid involves its interaction with various molecular targets and pathways. The compound exerts its effects by modifying the chemical structure of sucrose, leading to the formation of carboxylic acid derivatives. These derivatives have antioxidant properties and can prevent oxidative damage in biological systems .

Comparison with Similar Compounds

- Succinic Acid

- Adipic Acid

- Glucaric Acid

- Maleic Acid

- Terephthalic Acid

Comparison: Sucrose 6,6’-Dicarboxylic Acid is unique due to its derivation from sucrose and its specific electrocatalytic oxidation process. Unlike other dicarboxylic acids, it is synthesized from a disaccharide and has distinct antioxidant properties. Its applications in drug delivery systems and nanotechnology further distinguish it from other similar compounds .

Properties

IUPAC Name |

(3S,6R)-6-[(2S,5S)-5-carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O13/c13-1-12(8(18)5(17)7(24-12)10(21)22)25-11-4(16)2(14)3(15)6(23-11)9(19)20/h2-8,11,13-18H,1H2,(H,19,20)(H,21,22)/t2?,3-,4?,5?,6?,7-,8?,11+,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNZTHDJQODXMS-OTBDHKOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1(C(C(C(O1)C(=O)O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@]1(C(C([C@H](O1)C(=O)O)O)O)O[C@@H]2C(C([C@@H](C(O2)C(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

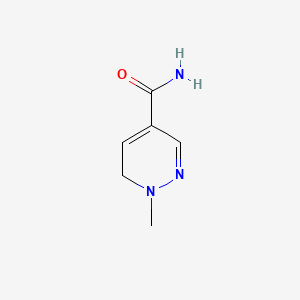

![3-Amino-1,5-dihydropyrido[2,3-b]pyrazine-2,8-dione](/img/structure/B568657.png)

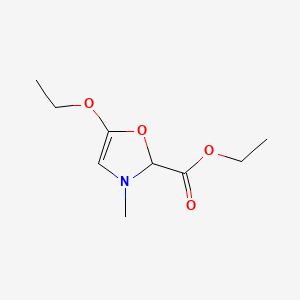

![7-Amino-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B568666.png)

![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)